7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Overview
Description
7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a nitrogen-containing heterocyclic compound. It is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities. This compound has a unique structure that includes a pyridine ring fused with a pyrazine ring, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular heterocyclization . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .
Scientific Research Applications
7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is being studied for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, which can lead to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and growth . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione: This compound has a similar structure but differs in the position of the nitrogen atoms.
2,3-Dihydroxy-1,4,5-triaza-naphthalin: Another related compound with different functional groups.
Uniqueness
7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
144435-03-0 |
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Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
7-methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C8H6N4O4/c1-3-2-4-5(10-6(3)12(15)16)11-8(14)7(13)9-4/h2H,1H3,(H,9,13)(H,10,11,14) |
InChI Key |
USUNOMRGVAVYAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=O)C(=O)N2)N=C1[N+](=O)[O-] |
Origin of Product |
United States |
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